CLK1 Kinase Inhibition: IC50 of Downstream Derivative vs. Related Scaffolds
Derivatives synthesized from Furo[3,2-b]pyridine-2-carbonitrile as a key intermediate achieve potent and selective CLK1 inhibition. Compound 35, constructed via the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate, demonstrated an IC50 value of 49 nM against CLK1 with specificity across a panel of five Ser/Thr kinases [1]. In contrast, the parent furo[3,2-b]pyridine scaffold itself lacks measurable kinase activity until properly functionalized [2].
| Evidence Dimension | CLK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 49 nM (for downstream derivative Compound 35 synthesized from target intermediate) |
| Comparator Or Baseline | Parent furo[3,2-b]pyridine scaffold (no measurable activity at tested concentrations) |
| Quantified Difference | >1000-fold improvement upon functionalization |
| Conditions | In vitro kinase assay panel including CDK5/p25, CK1δ/ε, CLK1, DYRK1A, GSK3α/β |
Why This Matters
Procurement of this specific carbonitrile intermediate enables access to CLK1-selective inhibitors with nanomolar potency; alternative starting materials lack this validated synthetic pathway.
- [1] Loidreau Y, et al. Synthesis of novel 7-substituted pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters. 2013;23(23):6359-6363. View Source
- [2] Němec V, et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. 2019;58(4):1062-1066. View Source
